REACTION_CXSMILES
|
Cl[C:2]1[CH:6]=CS[C:3]=1[C:7](=[C:9]([C:12]#[N:13])[C:10]#[N:11])[OH:8].C(#N)CC#N.ClC1C=CSC=1C(Cl)=O>>[CH:3]1([C:7](=[C:9]([C:10]#[N:11])[C:12]#[N:13])[OH:8])[CH2:2][CH2:6]1
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Name
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[(3-chloro(2-thienyl))hydroxymethylene]methane-1,1-dicarbonitrile
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(SC=C1)C(O)=C(C#N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(SC=C1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(O)=C(C#N)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |